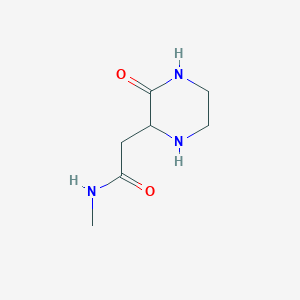

N-methyl-2-(3-oxopiperazin-2-yl)acetamide

Descripción general

Descripción

El talaporfin sodio, también conocido como mono-L-aspartil clorina e6, es un fotosensibilizador de segunda generación utilizado en la terapia fotodinámica (PDT). Se deriva de la clorofila y se ha desarrollado para reducir la fototoxicidad de la piel y mejorar la eficacia de la PDT. El talaporfin sodio puede excitarse con luz de longitud de onda más larga, lo que permite una penetración tisular más profunda en comparación con los fotosensibilizadores de primera generación .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El talaporfin sodio se sintetiza a partir de la clorina e6, que se deriva de la clorofila. La síntesis implica la conjugación de la clorina e6 con el ácido L-aspártico. Las condiciones de reacción generalmente incluyen el uso de solventes orgánicos y catalizadores para facilitar el proceso de conjugación .

Métodos de Producción Industrial: La producción industrial de talaporfin sodio implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye pasos de purificación como la cristalización y la cromatografía para eliminar las impurezas y obtener el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El talaporfin sodio experimenta varias reacciones químicas, que incluyen:

Sustitución: El talaporfin sodio puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: La exposición a la luz en presencia de oxígeno es la condición principal para las reacciones de oxidación.

Reducción: Los agentes reductores como el borohidruro de sodio pueden utilizarse en condiciones controladas.

Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en reacciones de sustitución.

Productos Principales:

Oxidación: Especies reactivas de oxígeno (ROS) como el oxígeno singlete.

Reducción: Formas reducidas de talaporfin sodio.

Sustitución: Derivados sustituidos de talaporfin sodio.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, N-methyl-2-(3-oxopiperazin-2-yl)acetamide serves as a versatile building block for constructing complex molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic chemistry.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) | Carboxylic acids, ketones |

| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Secondary or tertiary amines |

| Substitution | Alkyl halides, amines | Functionalized derivatives |

Biology

Research indicates that this compound exhibits potential biological activities, including antimicrobial and antifungal properties. Studies have shown that it can interact with various biological targets, potentially serving as an enzyme inhibitor or receptor modulator.

Mechanism of Action:

The compound may inhibit specific enzymes by binding to their active sites, thus altering biological pathways. For instance, it has been explored for its effects on neurotransmitter receptors and metabolic enzymes, suggesting its pharmacological potential.

Medicine

In the medical field, this compound is being investigated for its role in drug development. Its structural features allow it to function as a precursor for pharmaceuticals aimed at treating various conditions.

Case Study:

A study published in PubMed highlighted the compound's potential as an enzyme inhibitor, showcasing its relevance in therapeutic applications .

Industry

The compound is also utilized in the production of materials with specific properties. Its applications in coatings and polymers are notable due to its unique chemical structure, which can enhance material performance.

Mecanismo De Acción

El talaporfin sodio ejerce sus efectos mediante la generación de especies reactivas de oxígeno (ROS) al activarse con la luz. El mecanismo implica los siguientes pasos:

Absorción de Luz: El talaporfin sodio absorbe luz de una longitud de onda específica (generalmente alrededor de 664 nm).

Excitación: La energía de la luz absorbida excita la molécula de talaporfin sodio a un estado de mayor energía.

Transferencia de Energía: El talaporfin sodio excitado transfiere energía al oxígeno molecular, generando oxígeno singlete (una forma altamente reactiva de oxígeno).

Efectos Citotóxicos: El oxígeno singlete induce daño oxidativo a los componentes celulares, lo que lleva a la muerte celular (apoptosis o necrosis).

Objetivos Moleculares y Vías:

Membranas Celulares: Daño oxidativo a los lípidos en las membranas celulares.

Proteínas: Oxidación de proteínas, lo que lleva a la pérdida de función.

ADN: Inducción de daño al ADN, lo que resulta en la muerte celular.

Comparación Con Compuestos Similares

El talaporfin sodio se compara con otros fotosensibilizadores como el porfimer sodio y la verteporfina:

Porfimer Sodio:

- Fotosensibilizador de primera generación con absorción de longitud de onda más corta (630 nm).

- Mayor fototoxicidad de la piel en comparación con el talaporfin sodio .

Verteporfina:

- Fotosensibilizador de segunda generación con absorción de longitud de onda similar (689 nm).

- Utilizado principalmente para la degeneración macular asociada a la edad .

Singularidad del Talaporfin Sodio:

- Menor fototoxicidad de la piel debido a la eliminación más rápida del cuerpo.

- La absorción de longitud de onda más larga permite una penetración tisular más profunda.

- Eficaz en el tratamiento de una variedad de cánceres y afecciones no cancerosas .

Lista de Compuestos Similares:

- Porfimer sodio

- Verteporfina

- Temoporfin

- Redaporfin

Actividad Biológica

N-methyl-2-(3-oxopiperazin-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological interactions, and implications for medicinal chemistry, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 171.2 g/mol. The compound features a piperazine ring, an acetamide functional group, and a ketone substitution, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃O₂ |

| Molecular Weight | 171.2 g/mol |

| Functional Groups | Piperazine, Amide |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is believed to involve interactions with various molecular targets in biological systems. Preliminary studies suggest that it may act by:

- Inhibiting Enzymes: It could inhibit specific enzymes involved in metabolic pathways.

- Binding to Receptors: The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities. For instance:

- Antimicrobial Activity: Studies have shown that related compounds can inhibit the growth of various bacterial strains.

- Anticancer Activity: Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

Case Studies and Research Findings

A notable study evaluated the biological activity of a series of substituted acetamide derivatives, including this compound. The results highlighted significant activity against human cholinesterases (hAChE and hBChE), which are critical targets in the treatment of neurodegenerative diseases.

Table 1: Biological Activity Data

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.4 | hAChE |

| 1-acyl-N-methylpiperazine derivatives | 4.7 | hBChE |

| Other Acetamides | 10.5 | Various Bacterial Strains |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is not extensively characterized; however, preliminary assessments indicate moderate bioavailability with potential toxicity at higher doses. Toxicological studies have shown:

- Acute Toxicity: The compound is harmful if swallowed (H302).

- Skin Irritation: Causes skin irritation (H315).

Propiedades

IUPAC Name |

N-methyl-2-(3-oxopiperazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-8-6(11)4-5-7(12)10-3-2-9-5/h5,9H,2-4H2,1H3,(H,8,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFQTNHDLSRAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648992 | |

| Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19564-13-7 | |

| Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.